3-Bromo-4-cyano-5-hydroxybenzoic acid

Description

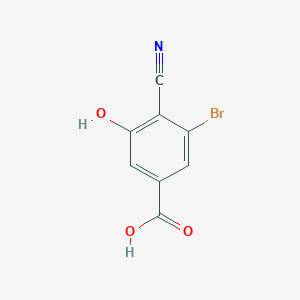

3-Bromo-4-cyano-5-hydroxybenzoic acid is a substituted benzoic acid derivative featuring bromine (Br) at position 3, a cyano (CN) group at position 4, and a hydroxyl (-OH) group at position 5. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the synergistic effects of its electron-withdrawing substituents (Br, CN) and the acidic hydroxyl group.

Properties

IUPAC Name |

3-bromo-4-cyano-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-6-1-4(8(12)13)2-7(11)5(6)3-10/h1-2,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEHNMYAHHNYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C#N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-5-hydroxybenzoic acid typically involves the bromination of 4-cyano-5-hydroxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually heated to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation Reactions: Ketones or aldehydes derived from the hydroxyl group.

Reduction Reactions: Amines formed from the reduction of the cyano group.

Scientific Research Applications

3-Bromo-4-cyano-5-hydroxybenzoic acid is utilized in various scientific research fields, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following compounds are structurally related to 3-bromo-4-cyano-5-hydroxybenzoic acid, differing primarily in substituent type, position, or functional group modifications.

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| This compound | Not provided | Br (3), CN (4), -OH (5) | Carboxylic acid, cyano, hydroxyl |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 256519-02-5 | Br (3), -OCH₃ (4), -OH (5) | Carboxylic acid, methoxy, hydroxyl |

| 3-Bromo-4-hydroxy-5-nitrobenzoic acid | 67175-27-3 | Br (3), -OH (4), -NO₂ (5) | Carboxylic acid, nitro, hydroxyl |

| Methyl 4-bromo-3-hydroxybenzoate | 14348-38-0 | Br (4), -OH (3), -COOCH₃ (1) | Methyl ester, hydroxyl, bromine |

| 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid | Not provided | Br (2), -OCH₃ (4), -OBn (5) | Carboxylic acid, benzyloxy, methoxy |

Key Property Comparisons

Acidity and Electronic Effects

- This compound: The cyano group at position 4 is a strong electron-withdrawing group (EWG), significantly enhancing the acidity of the adjacent hydroxyl group at position 5. This effect is more pronounced than in its methoxy-substituted analogue (CAS 256519-02-5), where the methoxy group (-OCH₃) is electron-donating .

- 3-Bromo-4-hydroxy-5-nitrobenzoic acid: The nitro (-NO₂) group at position 5 (vs.

Reactivity and Stability

- The benzyloxy group in 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid () increases steric bulk, reducing reactivity in nucleophilic substitution reactions compared to the smaller cyano group in the target compound .

- Methyl 4-bromo-3-hydroxybenzoate (CAS 14348-38-0) lacks a free carboxylic acid group (replaced by an ester), making it less reactive in acid-catalyzed reactions but more lipophilic .

Similarity Scores and Structural Proximity

As per , structural similarity is quantified using computational models:

- 3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 256519-02-5) has a similarity score of 0.95 to the target compound, reflecting its near-identical structure except for the cyano/methoxy substitution .

- Methyl 4-bromo-3-hydroxybenzoate (CAS 14348-38-0) scores 0.93 , with differences arising from the ester group and bromine position .

Biological Activity

3-Bromo-4-cyano-5-hydroxybenzoic acid (CAS No. 14348-41-5) is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound features a bromine atom, a cyano group, and a hydroxyl group on the aromatic ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties based on various studies.

- Molecular Formula : C₇H₄BrNO₃

- Molecular Weight : 217.02 g/mol

- Structure : The presence of multiple functional groups suggests potential for diverse biological interactions.

Antioxidant Properties

Antioxidant activity is a critical aspect of many hydroxybenzoic acids, including this compound. Studies have shown that hydroxybenzoic acids can scavenge free radicals and reduce oxidative stress.

- Mechanism of Action : The hydroxyl group is known to donate hydrogen atoms to free radicals, thus neutralizing them.

- Research Findings : In comparative studies, derivatives of hydroxybenzoic acids demonstrated significant antioxidant activities measured through various assays such as DPPH and ABTS radical scavenging tests .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens.

- In Vitro Studies : The compound exhibited inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

- Mechanism : The antimicrobial action is likely attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer properties of this compound have also been investigated.

- Cell Line Studies : Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and gastric adenocarcinoma (AGS) cells.

- IC50 Values : In studies assessing cell viability, IC50 values were determined, indicating the concentration required to inhibit cell growth by 50%. For instance, related compounds have shown IC50 values ranging from 10 µM to 30 µM in different cancer cell lines .

Data Table: Summary of Biological Activities

Case Studies

-

Antioxidant Efficacy in Neuroprotection :

A study demonstrated that hydroxybenzoic acids could enhance glutathione peroxidase activity and reduce lipid peroxidation in neuronal cells. This suggests potential neuroprotective effects which may be relevant for conditions like Alzheimer's disease . -

Cytotoxicity Against Cancer Cells :

In a comparative analysis involving various hydroxybenzoic acids, this compound showed promising cytotoxic effects in MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.